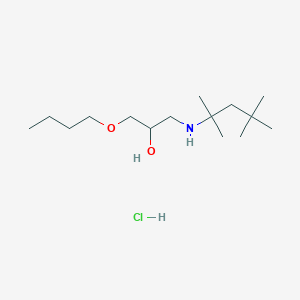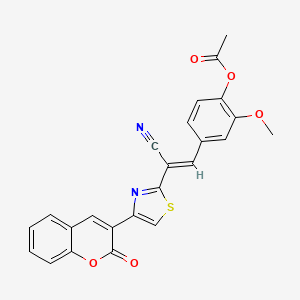
Ethyl 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-2-phenylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H21F3N2O4 and its molecular weight is 494.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-2-phenylquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-2-phenylquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
- The compound exhibits a structure with ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl]carbamoyl units, forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions. This structural feature may be significant for understanding its interaction in various biological systems (Filali Baba et al., 2019).
Synthesis and Characterization in Medicinal Chemistry
- New quinazolines were synthesized, showing potential as antimicrobial agents, indicating its usefulness in developing novel treatments for bacterial and fungal infections (Desai et al., 2007).
Potential Anticancer Applications
- A series of ethyl phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were synthesized and tested for anticancer properties. Interestingly, these compounds did not exhibit significant activity against various cancer cell lines, nor did they show cytotoxicity against normal cells, suggesting a specific target profile (Facchinetti et al., 2015).
Neuropharmacological Activity
- Certain derivatives of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, including those with a quinoline structure, were found to cause loss of motor control in mice, indicating potential neuropharmacological activities (Hung et al., 1985).
Synthesis and Reactions in Organic Chemistry
- The compound has been utilized in various synthetic routes, yielding diverse derivatives with potential applications in medicinal chemistry and materials science (Ukrainets et al., 2009).
Antimicrobial and Anticancer Synthesis
- Synthesis of derivatives and their testing against breast cancer cells indicated significant anticancer activity in some compounds, highlighting its potential in cancer treatment research (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O4/c1-2-35-26(34)18-11-12-22-21(13-18)24(15-23(32-22)17-7-4-3-5-8-17)36-16-25(33)31-20-10-6-9-19(14-20)27(28,29)30/h3-15H,2,16H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPJMLGRJWBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)-2-phenylquinoline-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide](/img/structure/B2985451.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)
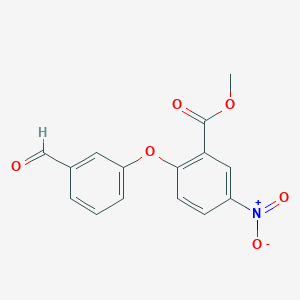
![5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2985460.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2985463.png)
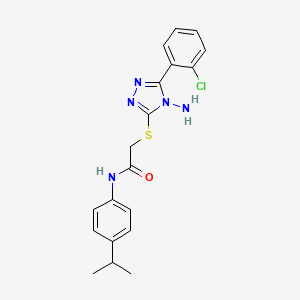
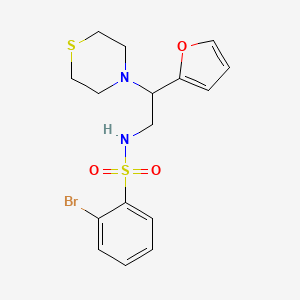
![N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2985466.png)
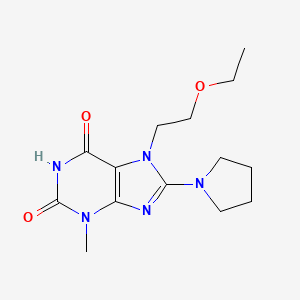
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2985468.png)
